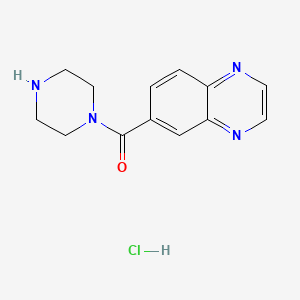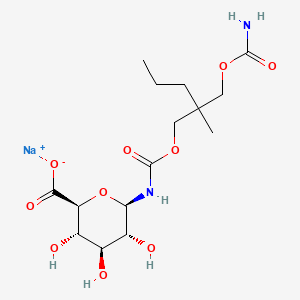
Meprobamate N-|A-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meprobamate N-|A-D-Glucuronide Sodium Salt is a derivative of meprobamate, a well-known anxiolytic drug. This compound is formed by the conjugation of meprobamate with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate N-|A-D-Glucuronide Sodium Salt typically involves the glucuronidation of meprobamate. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, liver microsomes or recombinant enzymes are used to catalyze the conjugation of meprobamate with glucuronic acid. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of meprobamate, followed by its glucuronidation using chemical or enzymatic methods. The product is then purified through crystallization or chromatography techniques to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Meprobamate N-|A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, meprobamate.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Meprobamate.
Substitution: Substituted glucuronide derivatives.
Aplicaciones Científicas De Investigación
Meprobamate N-|A-D-Glucuronide Sodium Salt has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of meprobamate and its metabolites.
Biology: Studied for its role in the metabolism and excretion of meprobamate in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mecanismo De Acción
The mechanism of action of Meprobamate N-|A-D-Glucuronide Sodium Salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This results in anxiolytic and sedative effects, similar to those of meprobamate.
Comparación Con Compuestos Similares
Similar Compounds
Meprobamate: The parent compound, known for its anxiolytic properties.
Glucuronide Metabolites: Other glucuronide conjugates of various drugs.
Benzodiazepines: A class of drugs with similar anxiolytic effects but different chemical structures.
Uniqueness
Meprobamate N-|A-D-Glucuronide Sodium Salt is unique due to its specific glucuronide conjugation, which affects its solubility, metabolism, and excretion. This compound provides valuable insights into the metabolism of meprobamate and serves as a useful tool in pharmacokinetic studies.
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1/t7-,8-,9+,10-,11+,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMRHZKKVLZBPD-ZMPSTQQWSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(COC(=O)N)COC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857972 |
Source


|
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-28-3 |
Source


|
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)
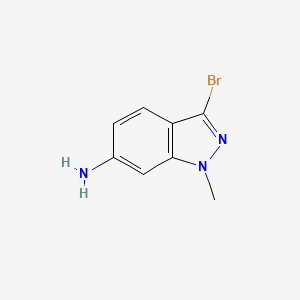
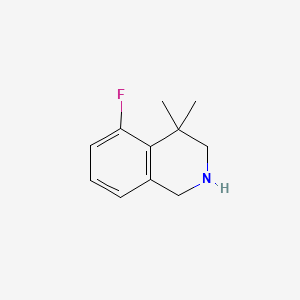
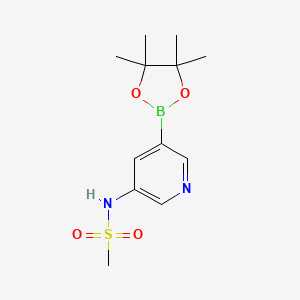
![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)
![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)
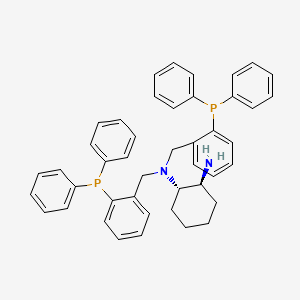
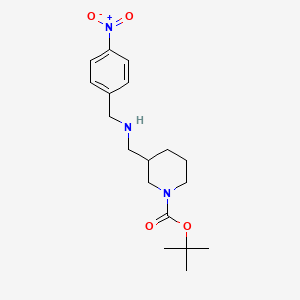
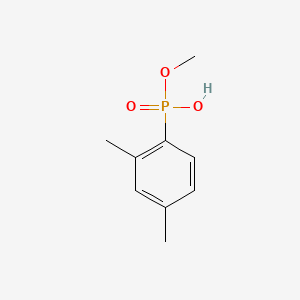
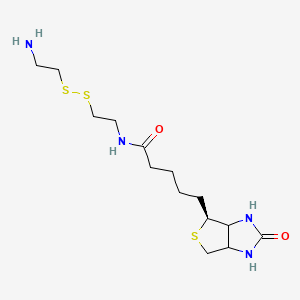
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)
